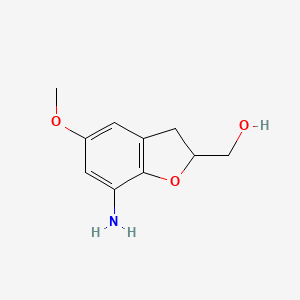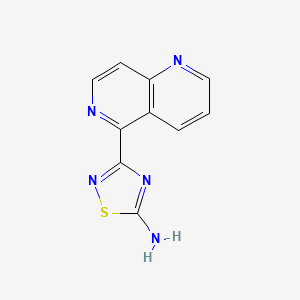
4-Chloro-2,6-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-diphenylpyridine is an organic compound with the molecular formula C17H12ClN. It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with phenyl groups, and the 4 position is substituted with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with a chlorinating agent. One common method is the chlorination of 2,6-diphenylpyridine using phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C17H13N+POCl3→C17H12ClN+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 2,6-diphenylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 4-amino-2,6-diphenylpyridine or 4-thio-2,6-diphenylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,6-diphenylpyridine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-diphenylpyridine is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenylpyridine: Lacks the chlorine atom at the 4 position, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)-2,6-diphenylpyridine: Contains an additional phenyl group at the 4 position, altering its chemical properties and reactivity.
4-Azulen-1-yl-2,6-diphenylpyridine:
Uniqueness
4-Chloro-2,6-diphenylpyridine is unique due to the presence of the chlorine atom at the 4 position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and coordination complexes. Its structural features also contribute to its potential biological activities, making it a compound of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H12ClN |
|---|---|
Molekulargewicht |
265.7 g/mol |
IUPAC-Name |
4-chloro-2,6-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
UKWOXPOLLIJKQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)


![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)

![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)
